Ethyl 3-(6-ethoxy-6-oxohexyl)-1-phenyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(6-ethoxy-6-oxohexyl)-1-phenyl-1H-pyrazole-5-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-ethoxy-6-oxohexyl)-1-phenyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. This intermediate is then reacted with 6-ethoxy-6-oxohexanoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, safety, and scalability. Flow reactors can enhance mass and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-ethoxy-6-oxohexyl)-1-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(6-ethoxy-6-oxohexyl)-1-phenyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-ethoxy-6-oxohexyl)-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-ethoxy-6-oxohexyl)-4-methylquinolinium iodide
- 3-(6-Ethoxy-6-oxohexyl)-1-ethyl-1H-imidazole-3-ium bromide
Uniqueness
Ethyl 3-(6-ethoxy-6-oxohexyl)-1-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazole ring and ester functional groups make it versatile for various chemical modifications and applications .
Properties
CAS No. |
672952-66-8 |
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Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 5-(6-ethoxy-6-oxohexyl)-2-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C20H26N2O4/c1-3-25-19(23)14-10-5-7-11-16-15-18(20(24)26-4-2)22(21-16)17-12-8-6-9-13-17/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3 |
InChI Key |
OQYJCGCQABCAEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC1=NN(C(=C1)C(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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